molecular formula C18H23NO7 B3037827 Grantianine CAS No. 633-10-3

Grantianine

Cat. No.: B3037827
CAS No.: 633-10-3
M. Wt: 365.4 g/mol
InChI Key: HAFTVEPNLRPRIQ-UHFFFAOYSA-N
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Description

Grantianine is a pyrrolizidine alkaloid derived from retronecine. It is characterized by its unique macrocyclic structure, which includes carbonyl bonds of ester functions on opposite sides of an 11-membered macrocycle . This compound is primarily found in the plant species Crotalaria virgulata subsp. grantiana .

Scientific Research Applications

Grantianine has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of pyrrolizidine alkaloids.

    Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive compound.

    Medicine: Studies explore its pharmacological properties, including potential therapeutic applications.

    Industry: Its unique structure makes it a candidate for the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Grantianine involves several steps, starting from retronecine. The key steps include esterification and cyclization reactions under specific conditions to form the macrocyclic structure. Detailed synthetic routes are not widely published, but the general approach involves the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its limited commercial application. the methods would typically involve large-scale organic synthesis techniques, including the use of reactors for controlled esterification and cyclization processes.

Chemical Reactions Analysis

Types of Reactions: Grantianine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.

    Reduction: This reaction can reduce carbonyl groups to alcohols, affecting the compound’s reactivity.

    Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Mechanism of Action

The mechanism of action of Grantianine involves its interaction with cellular targets, leading to various biological effects. It is known to bind to nucleic acids and proteins, disrupting normal cellular functions. The specific molecular pathways affected by this compound are still under investigation, but it is believed to interfere with DNA replication and protein synthesis.

Comparison with Similar Compounds

Grantianine is unique among pyrrolizidine alkaloids due to its specific macrocyclic structure. Similar compounds include:

  • Bulgarsenine
  • Cronaburmine
  • Crotananine
  • Nemorensine
  • Pterophorine
  • Retusamine
  • Sceleratine
  • Senecivernine

These compounds share structural similarities but differ in their functional groups and biological activities .

Properties

IUPAC Name

9-hydroxy-5,8,9-trimethyl-2,7,11-trioxa-16-azatetracyclo[11.5.1.04,8.016,19]nonadec-13-ene-3,6,10-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO7/c1-9-12-15(21)25-11-5-7-19-6-4-10(13(11)19)8-24-16(22)17(2,23)18(12,3)26-14(9)20/h4,9,11-13,23H,5-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFTVEPNLRPRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(=O)OC3CCN4C3C(=CC4)COC(=O)C(C2(OC1=O)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101098946
Record name 8H-Furo[2′,3′:9,10][1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-8,11,13-trione, 1,2,4,6,9,9a,12,12a,14a,14b-decahydro-9-hydroxy-9,9a,12-trimethyl-, (9R,9aS,12R,12aR,14aR,14bR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633-10-3
Record name 8H-Furo[2′,3′:9,10][1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-8,11,13-trione, 1,2,4,6,9,9a,12,12a,14a,14b-decahydro-9-hydroxy-9,9a,12-trimethyl-, (9R,9aS,12R,12aR,14aR,14bR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8H-Furo[2′,3′:9,10][1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-8,11,13-trione, 1,2,4,6,9,9a,12,12a,14a,14b-decahydro-9-hydroxy-9,9a,12-trimethyl-, (9R,9aS,12R,12aR,14aR,14bR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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